molecular formula C8H6BrClO3 B1395689 Methyl 3-bromo-5-chloro-2-hydroxybenzoate CAS No. 4068-71-7

Methyl 3-bromo-5-chloro-2-hydroxybenzoate

Cat. No. B1395689
CAS RN: 4068-71-7
M. Wt: 265.49 g/mol
InChI Key: HBQLSLQUWRIFDB-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-chloro-2-hydroxybenzoate” is a chemical compound that is employed as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-chloro-2-hydroxybenzoate” is represented by the InChI code 1S/C8H6BrClO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3 . The molecular weight of the compound is 265.49 .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-chloro-2-hydroxybenzoate” is a solid at room temperature . It is slightly soluble in water .

Safety And Hazards

The compound is classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-bromo-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQLSLQUWRIFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697527
Record name Methyl 3-bromo-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-chloro-2-hydroxybenzoate

CAS RN

4068-71-7
Record name Methyl 3-bromo-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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